

Comprehensive Technical Guide: Core Concepts of Carzenide (4-Sulfamoylbenzoic Acid)

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Compound Focus: Carzenide

CAS No.: 138-41-0

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Introduction to Carzenide

Carzenide (CAS 138-41-0), chemically known as **4-Sulfamoylbenzoic Acid**, represents a strategically important benzenesulfonamide derivative with significant pharmacological applications. This compound serves as a **fundamental structural motif** in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors (CAIs). **Carzenide's** molecular structure incorporates two key functional groups: a sulfonamide moiety that directly coordinates with the zinc ion in the carbonic anhydrase active site, and a carboxylic acid group that provides additional binding interactions and influences physicochemical properties. The compound exists as a **white crystalline powder** with characteristic thermal stability (melting point: 285-295°C) and moderate aqueous solubility (453 mg/L at 25°C), making it suitable for various pharmaceutical formulations. [1]

The significance of **Carzenide** extends beyond its direct biological activity to its role as a **versatile molecular scaffold** for structural elaboration. Researchers frequently employ **Carzenide** as a starting point for designing more selective and potent derivatives through strategic modifications at either the sulfonamide or carboxylic acid functionalities. This comprehensive technical review examines the chemical properties, mechanism of action, therapeutic applications, structure-activity relationships, and experimental protocols

relevant to **Carzenide**, providing drug development professionals with essential information for leveraging this compound in their research programs. [1] [2]

Chemical and Physical Properties

Structural Characteristics

Carzenide possesses a **well-defined molecular structure** characterized by a benzene ring substituted at para-positions with sulfonamide and carboxylic acid functional groups. This symmetrical arrangement creates a **balanced amphiphilic character** that influences both its molecular interactions and physicochemical behavior. The compound's molecular formula is $C_7H_7NO_4S$, with a molecular weight of 201.2 g/mol. The presence of both hydrogen bond donor (sulfonamide NH_2) and acceptor (sulfonyl oxygen atoms, carboxyl oxygen) groups enables extensive intermolecular hydrogen bonding, which contributes to its crystalline nature and thermal stability. The **ionizable functional groups** (carboxylic acid $pK_a \approx 3.50$ and sulfonamide NH) allow the molecule to exist in different protonation states under physiological conditions, significantly affecting its membrane permeability and binding affinity to biological targets. [1]

Physicochemical Profile

The physicochemical properties of **Carzenide** reflect its **dual hydrophilic-hydrophobic character**, which directly impacts its pharmaceutical applicability and biological distribution. The following table summarizes key physicochemical parameters: [1]

Property	Value/Range	Conditions/Method
Melting Point	285-295 °C	Lit.
Boiling Point	449 °C	At 760 mmHg
Flash Point	225.4 °C	Not specified
Density	1.5083 (estimate)	Rough estimate

Property	Value/Range	Conditions/Method
Water Solubility	453 mg/L	25 °C
Vapor Pressure	7.56×10^{-9} mmHg	25 °C
Refractive Index	1.6100	Estimate
pKa	3.50	25 °C
LogP	Not specified	Calculated

The **moderate aqueous solubility** of **Carzenide** (453 mg/L at 25°C) presents both challenges and opportunities for pharmaceutical development. While this solubility is sufficient for some formulation approaches, researchers often employ salt formation (particularly sodium or potassium salts) or prodrug strategies to enhance dissolution rates for improved bioavailability. The compound's **low vapor pressure** (7.56×10^{-9} mmHg at 25°C) indicates minimal volatility concerns during manufacturing or storage. The estimated refractive index and density values provide useful parameters for quality control and analytical method development. [1]

Mechanism of Action and Pharmacological Profile

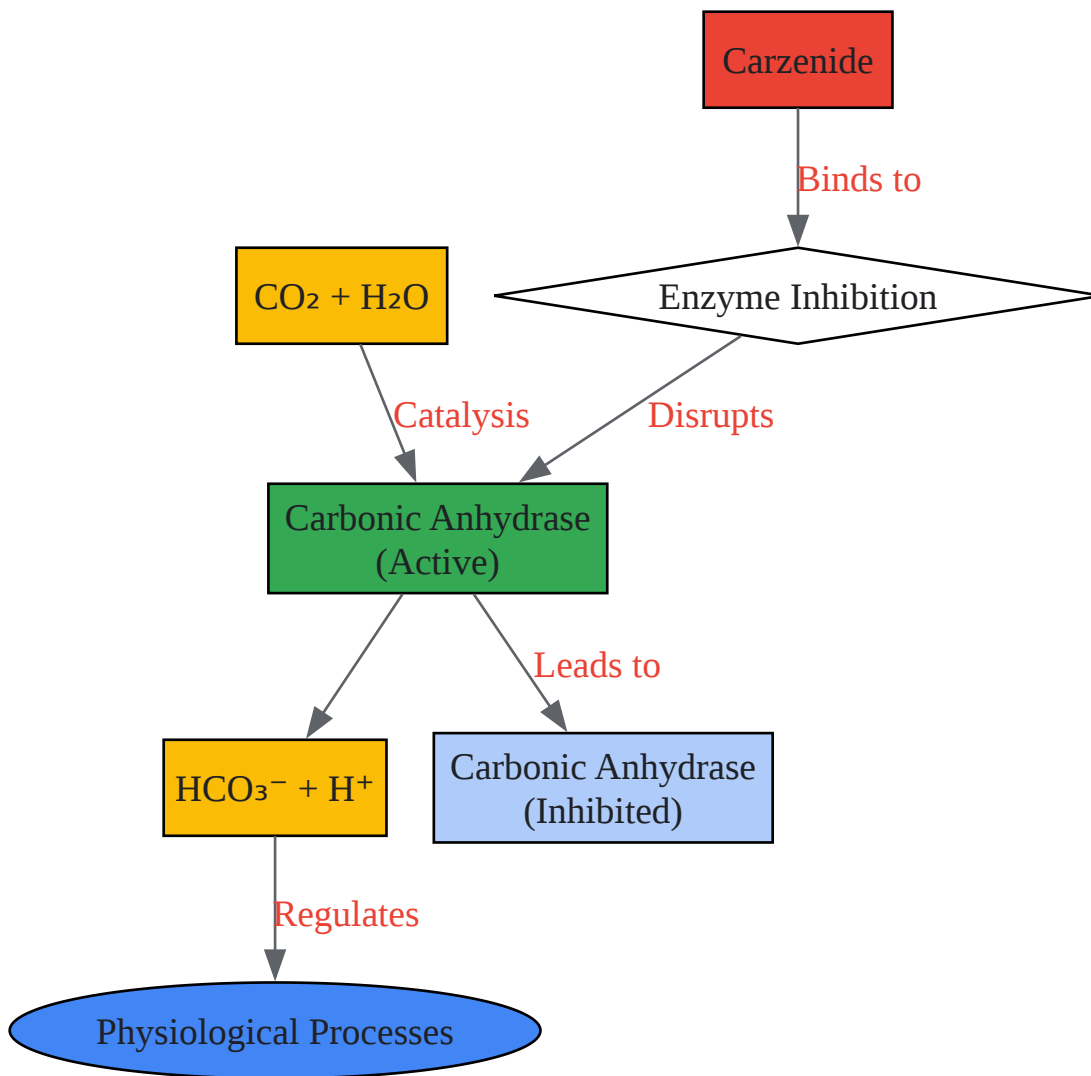
Carbonic Anhydrase Inhibition

Carzenide exerts its primary pharmacological effects through **potent inhibition** of the enzyme carbonic anhydrase (CA, EC 4.2.1.1). Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons ($\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HCO}_3^- + \text{H}^+$). This reaction is fundamental to numerous physiological processes, including pH regulation, CO_2 transport, electrolyte secretion, and biosynthetic reactions. The **sulfonamide group** ($-\text{SO}_2\text{NH}_2$) in **Carzenide** acts as a zinc-binding group (ZBG), coordinating directly with the Zn^{2+} ion in the enzyme's active site through deprotonation of the nitrogen atom. This coordination displaces the hydroxyl group normally bound to zinc in the catalytic cycle, thereby preventing the enzyme from performing its normal hydration/dehydration function. [1] [2]

The **specificity of inhibition** varies across different CA isoforms, with **Carzenide** demonstrating significant activity against hCA I, hCA II, and hCA IX. Particularly notable is its effect on **hCA II**, the primary target for antiglaucoma agents, where it exhibits nanomolar-range inhibition. The benzoic acid moiety of **Carzenide** extends toward the **hydrophilic region** of the enzyme's active site, forming additional hydrogen bonds and van der Waals interactions with amino acid residues that line the binding pocket. These secondary interactions contribute to binding affinity and can influence isoform selectivity. Recent research has revealed that structural modifications to **Carzenide**, particularly through "tail approach" molecular engineering, can enhance specificity for disease-relevant isoforms while reducing off-target effects on ubiquitously expressed CA I and II. [2] [3]

Biochemical Pathway and Physiological Consequences

The following diagram illustrates the key biochemical pathway affected by **Carzenide's** mechanism of action and the resulting physiological effects:



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Figure 1: Biochemical pathway of carbonic anhydrase inhibition by **Carzenide** and resulting physiological effects

As illustrated in the pathway above, **Carzenide**'s inhibition of carbonic anhydrase has **multifaceted physiological consequences** depending on the specific tissue and CA isoform affected. In the **renal proximal tubule**, CA inhibition reduces bicarbonate reabsorption, leading to increased urine volume (diuresis) and excretion of sodium, potassium, and bicarbonate. This diuretic effect underlies **Carzenide**'s application in managing edema and hypertension. In the **ciliary processes of the eye**, CA inhibition decreases aqueous humor secretion, resulting in reduced intraocular pressure beneficial for glaucoma treatment. Additionally, CA inhibition in the **central nervous system** can suppress abnormal neuronal

excitability, contributing to anticonvulsant effects, while inhibition of tumor-associated CA IX may disrupt pH regulation in hypoxic cancers. [1]

Therapeutic Applications

Established Clinical Uses

Carzenide demonstrates several important therapeutic applications based on its pharmacological profile as a carbonic anhydrase inhibitor:

- **Diuretic Therapy:** **Carzenide** promotes **increased urine production** (diuresis) by inhibiting carbonic anhydrase in the renal proximal tubule, specifically targeting CA IV isoforms attached to the tubular epithelium. This action reduces bicarbonate reabsorption, leading to osmotic diuresis and enhanced excretion of sodium, potassium, and water. The diuretic effect is valuable in managing **conditions characterized by fluid retention** such as congestive heart failure, hepatic cirrhosis, and certain forms of nephrotic syndrome. Compared to some classical diuretics, **Carzenide** produces a relatively mild diuretic effect, which may be advantageous in situations where aggressive diuresis is not required or could potentially cause electrolyte disturbances. [1]
- **Antiglaucoma Therapy:** **Carzenide** effectively **lowers intraocular pressure** (IOP) by suppressing aqueous humor production in the ciliary body of the eye through inhibition of CA II isoforms. The reduction in IOP helps prevent optic nerve damage and visual field loss in patients with **open-angle glaucoma**, representing a key therapeutic mechanism. Recent research has focused on developing **Carzenide** derivatives with improved topical ocular penetration and reduced systemic side effects. Studies have demonstrated that glycoconjugated sulfonamide derivatives based on the **Carzenide** core structure show **enhanced inhibitory activity** against hCA II (with IC₅₀ values as low as 60 nM), better water solubility, and lower corneal cytotoxicity compared to established CA inhibitors like acetazolamide, making them promising candidates for next-generation antiglaucoma medications. [1]
[2]
- **Anticonvulsant Applications:** **Carzenide** has demonstrated utility in managing **certain seizure disorders**, particularly epilepsy, through inhibition of CA isoforms in the central nervous system. The anticonvulsant mechanism likely involves CA-mediated changes in bicarbonate concentration that

affect GABAergic neurotransmission and neuronal excitability. Additionally, **Carzenide** serves as a **key synthetic intermediate** in the production of more specialized anticonvulsant agents, contributing to the development of advanced therapeutic options for seizure control. [1]

Emerging Research Applications

Contemporary research has expanded the potential therapeutic applications of **Carzenide** and its derivatives into several novel areas:

- **Oncology:** Researchers are exploring **Carzenide**-based compounds for targeting **tumor-associated carbonic anhydrase isoforms**, particularly CA IX and XII, which are overexpressed in various aggressive cancers and contribute to tumor acidification, invasion, and metastasis. The "tail approach" in molecular design has enabled creation of **Carzenide** derivatives with enhanced selectivity for these tumor-associated isoforms, potentially reducing off-target effects on ubiquitously expressed CA I and II. Structural studies have identified that **active-site residues** lining the hydrophobic pocket of different CA isoforms (especially positions 92 and 131) dictate positional binding and affinity of inhibitors, while tail groups modulate isoform specificity. [3]
- **Antimicrobial and Wound Healing:** Recent investigations have incorporated the **Carzenide** structural motif into **multifunctional antimicrobial agents**, particularly through hybridization with other pharmacophores like coumarin derivatives. These hybrid molecules have demonstrated impressive antimicrobial activity against problematic pathogens including methicillin-resistant *Staphylococcus aureus* (MRSA), *Bacillus cereus*, and *Pseudomonas aeruginosa*, with minimum inhibitory concentration (MIC) values ranging from 40-50 µg/mL. Additionally, certain sulfonamide-coumarin hybrids have shown significant **wound healing enhancement** in murine models, promoting fibroblast migration, complete re-epithelialization, and formation of well-structured granulation tissue while reducing wound infection indicators. [4]

Structure-Activity Relationships (SAR)

The structure-activity relationship profile of **Carzenide** provides crucial insights for rational drug design aimed at enhancing potency, selectivity, and drug-like properties:

Fundamental SAR Principles

- **Zinc-Binding Group Optimization:** The **primary sulfonamide group** (-SO₂NH₂) serves as an essential zinc-binding ligand that coordinates directly with the Zn²⁺ ion in the carbonic anhydrase active site. Maintenance of this group is critical for inhibitory activity, as replacement with other zinc-chelating moieties typically diminishes potency. However, **N-substitution** of the sulfonamide nitrogen can be strategically employed to modulate pharmacokinetic properties, with bulkier substituents often enhancing isoform selectivity by exploiting differences in the hydrophobic regions of various CA isoforms. [2] [3]
- **Aromatic Ring Modifications:** The **benzene ring** provides a rigid scaffold that optimally positions functional groups within the enzyme active site. Electron-withdrawing substituents on the ring generally enhance sulfonamide acidity, potentially strengthening zinc coordination, while electron-donating groups typically reduce activity. Ring expansion or contraction generally diminishes activity, confirming the optimal nature of the benzene scaffold for positioning key functional groups. [3]
- **Carboxylic Acid Isosterism:** The **para-carboxylic acid** moiety contributes to binding affinity through hydrogen bond interactions with residues in the active site cavity. Researchers have successfully replaced this group with various **bioisosteres** such as tetrazole, sulfonic acid, or acyl-sulfonamide groups while maintaining or enhancing CA inhibitory activity. These modifications can improve membrane permeability (particularly for central nervous system targets) or alter distribution patterns within the body. [2]

Advanced Molecular Engineering Strategies

Recent research has employed sophisticated molecular design approaches to enhance the therapeutic potential of **Carzenide**-based inhibitors:

- **Tail Approach Development:** The most productive strategy for optimizing **Carzenide** derivatives has been the "**tail approach**", which involves appending various functional groups to the primary sulfonamide nitrogen or carboxylic acid moiety while maintaining the essential zinc-binding capability. This approach has yielded compounds with significantly enhanced isoform selectivity, particularly for targeting disease-associated CA isoforms over ubiquitously expressed off-target

isoforms. For instance, incorporation of **aminosaccharide tails** has generated derivatives with improved water solubility, neutral pH profiles, and reduced corneal irritation potential, making them superior candidates for topical antiglaucoma formulations. [2]

- **Glycoconjugation Strategies:** Recent innovations have focused on **carbohydrate-based conjugation** to enhance the physicochemical and pharmacological properties of **Carzenide** derivatives. Studies have demonstrated that incorporating aminosaccharide tails yields compounds with exceptional CA II inhibitory activity ($IC_{50} = 60$ nM for leading compound 8d), improved water solubility, and favorable safety profiles. These glycoconjugated derivatives maintain effective CA inhibition while acquiring properties more suitable for ocular administration, including reduced corneal cytotoxicity compared to reference standards like acetazolamide. [2]

The following table summarizes key structure-activity relationship findings for **Carzenide** derivatives: [2]
[3]

Structural Modification	Effect on CA Inhibition	Impact on Physicochemical Properties	Therapeutic Advantage
Sulfonamide N-substitution	Varies with substituent size/bulk	Increased lipophilicity with larger groups	Enhanced isoform selectivity
Carboxylic acid bioisosteres	Generally maintained	Altered pKa and solubility	Improved bioavailability
Aminosaccharide conjugation	Enhanced (IC_{50} 60 nM for hCA II)	Increased water solubility, neutral pH	Reduced ocular irritation
Ring halogenation	Moderate enhancement	Increased lipophilicity	Potential for CNS targeting

Experimental Protocols and Methodologies

Synthesis and Analytical Characterization

Synthetic Routes to Carzenide: **Carzenide** can be synthesized through several established synthetic pathways with varying yields and practicality:

- **From p-Toluenesulfonamide:** This conventional route involves **potassium permanganate-mediated oxidation** of commercially available p-toluenesulfonamide (CAS 70-55-3). Typical procedure: Dissolve p-toluenesulfonamide (5.0 g, 29.2 mmol) in 1M NaOH solution (100 mL) with heating. Add potassium permanganate (9.0 g, 57.0 mmol) portionwise to the vigorously stirred solution at 70-90°C over 30 minutes. Continue heating and stirring for 2 hours until the oxidation is complete (monitored by TLC). Filter the hot mixture to remove manganese dioxide solids, and acidify the filtrate carefully with concentrated sulfuric acid to pH 2-3 at 0°C. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain **Carzenide** as a white solid (typical yield: 90%). [1]
- **From p-Carboxybenzenesulfonyl Chloride:** This alternative approach begins with p-carboxybenzenesulfonyl chloride (CAS 10130-89-9). Typical procedure: Suspend p-carboxybenzenesulfonyl chloride (5.0 g, 22.6 mmol) in anhydrous methanol (50 mL) and cool to -5°C using an ice-salt bath. Slowly add concentrated ammonium hydroxide (15 mL) dropwise with vigorous stirring, maintaining the temperature below 0°C. After complete addition, allow the reaction mixture to warm slowly to room temperature and stir for 4 hours. Concentrate the mixture under reduced pressure, and triturate the residue with dilute hydrochloric acid (1M). Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol/water to obtain pure **Carzenide** (typical yield: 53%). [1]

Analytical Characterization: Comprehensive characterization of synthesized **Carzenide** should include:

- **Melting Point Determination:** Analyze using standard capillary methods (expected range: 285-295°C). [1]
- **Spectroscopic Analysis:** Record FT-IR spectrum (KBr pellet) showing characteristic absorptions at ~1690 cm^{-1} (C=O stretch, carboxylic acid), ~1340 and ~1150 cm^{-1} (SO_2 asymmetric and symmetric stretches), and ~3250 cm^{-1} (NH stretch). Obtain ^1H NMR spectrum (DMSO-d_6) with expected signals at δ 13.0 (broad, 1H, COOH), δ 7.90 (d, 2H, ArH), δ 7.70 (d, 2H, ArH), and δ 7.30 (broad, 2H, SO_2NH_2). [1]
- **Purity Assessment:** Determine by reverse-phase HPLC (C18 column, mobile phase: methanol/water/acetic acid 40:59:1, flow rate: 1.0 mL/min, UV detection at 254 nm). [1]

Biological Activity Evaluation

Carbonic Anhydrase Inhibition Assay: The following standardized protocol enables quantitative evaluation of **Carzenide**'s inhibitory activity against various CA isoforms:

- **Equipment and Reagents:** Purified human carbonic anhydrase isoforms (hCA I, II, IX, etc.), p-nitrophenyl acetate (p-NPA) as substrate, phosphate buffer (50 mM, pH 7.4), UV-visible spectrophotometer with temperature control, multi-channel pipettes, 96-well microplates. [2] [3]
- **Procedure:**
 - Prepare stock solutions of **Carzenide** in DMSO (typically 10 mM) and serially dilute in assay buffer to appropriate concentrations (usually 0.1 nM to 100 μ M).
 - Prepare enzyme solution by diluting purified CA isoform in phosphate buffer to a working concentration of 10 nM.
 - In a 96-well plate, add 50 μ L of inhibitor solution (or buffer alone for controls) to 100 μ L of enzyme solution. Include appropriate controls (no enzyme, no inhibitor, vehicle control).
 - Pre-incubate the mixture at 4°C for 15 minutes to allow enzyme-inhibitor equilibrium.
 - Initiate the reaction by adding 50 μ L of p-NPA substrate solution (final concentration 0.5-1.0 mM).
 - Immediately monitor the increase in absorbance at 348 nm for 3-5 minutes using a temperature-controlled spectrophotometer (25°C).
 - Calculate reaction velocities from the linear portion of the absorbance-time curve.
- **Data Analysis:** Determine IC₅₀ values by fitting inhibition data to a four-parameter logistic equation using nonlinear regression analysis. Calculate K_i values using the Cheng-Prusoff equation: $K_i = IC_{50}/(1 + [S]/K_m)$, where [S] is substrate concentration and K_m is the Michaelis constant for the enzyme-substrate pair. [2] [3]

Advanced Evaluation Techniques: For comprehensive characterization of promising derivatives:

- **X-ray Crystallography:** Grow crystals of CA-inhibitor complexes using hanging drop vapor diffusion methods. Determine high-resolution structures to visualize binding modes and molecular interactions. This approach has revealed how **active-site residues** at positions 92 and 131 in various CA isoforms dictate inhibitor positioning and affinity. [3] [5]
- **Molecular Modeling and Docking:** Perform computational docking studies using crystal structures of CA isoforms (PDB IDs: 2FOM for CA II mimic, etc.). Utilize programs like MOE or AutoDock to

predict binding orientations and energies. Implement molecular dynamics simulations to assess complex stability. These studies have confirmed that **interactions between aminosaccharide fragments** and the hydrophilic subpocket of the hCA II active site enhance inhibitory activity. [2] [6]

- **Cytotoxicity Assessment:** Evaluate potential tissue toxicity using standard assays (MTT, LDH release) in relevant cell lines (e.g., corneal epithelial cells for antiglaucoma agents). Studies have demonstrated that **glycoconjugated Carzenide derivatives** show lower corneal cytotoxicity than acetazolamide, supporting their potential for topical ocular applications. [2]

Conclusion and Future Perspectives

Carzenide remains a **structurally privileged scaffold** in medicinal chemistry, particularly for developing carbonic anhydrase inhibitors with therapeutic applications in glaucoma, epilepsy, and other conditions. The compound's well-defined mechanism of action, established structure-activity relationships, and versatility for molecular modification continue to make it valuable for drug discovery programs. Recent advances in **structure-based drug design**, fragment-based screening, and purification-agnostic workflows have created new opportunities for optimizing **Carzenide**-derived therapeutics with enhanced potency, selectivity, and drug-like properties. [1] [2] [5]

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